molecular formula C5H6O2 B128120 1,3-Cyclopentanedione CAS No. 3859-41-4

1,3-Cyclopentanedione

Cat. No. B128120
CAS RN: 3859-41-4
M. Wt: 98.1 g/mol
InChI Key: LOGSONSNCYTHPS-UHFFFAOYSA-N
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Description

1,3-Cyclopentanedione is a chemical compound with a cyclopentane backbone and two ketone groups at the 1 and 3 positions. It serves as a building block for the synthesis of cyclic and polycyclic compounds containing the cyclopentane ring. The compound is known for its physical properties, such as melting at 149-151°C and being soluble in water and DMF. It is typically supplied as a yellow solid and its purity can be analyzed using HPLC .

Synthesis Analysis

The industrial production of 1,3-cyclopentanedione is based on methyl (E)-4-chloro-3-methoxy-2-butenoate. Other methods for synthesizing 1,3-cyclopentanedione include starting materials such as norborn-2-ene or d-glucono-1,5-lactone. Laboratory preparations have been reviewed extensively, indicating a variety of synthetic routes for this compound . Additionally, 2,2-disubstituted-1,3-cyclopentanediones can be synthesized using 2-acylfuran derivatives, which overcome limitations associated with α-oxy-functionalized ketones/ketals .

Molecular Structure Analysis

The molecular structure of 1,3-cyclopentanedione derivatives can be manipulated to achieve desired properties. For instance, the cyclopentane-1,3-dione unit has been explored as a carboxylic acid isostere due to its similar pKa values. This structural moiety has been incorporated into thromboxane A2 receptor antagonists, demonstrating its versatility in drug design . The crystalline structure of polyethylene containing 1,3-cyclopentane units has also been studied, revealing the presence of hexagonal crystals in the hydrogenated copolymers .

Chemical Reactions Analysis

1,3-Cyclopentanedione and its derivatives undergo various chemical reactions. For example, cyclopentane-1,3-diyl radical cations can be generated from azoalkanes or bicyclo[2.2.0]pentanes by electron transfer and can stabilize by 1,2-migration to form cyclopentene derivatives . The regio- and diastereoselectivity of these rearrangements have been studied, offering opportunities for the synthesis of complex polycyclic structures . Additionally, bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes show regioselective rearrangement to methylcyclopentene under photoinduced electron transfer conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-cyclopentanedione derivatives are crucial for their application in various fields. The cyclopentane-1,3-dione moiety's strong acidity, tunable lipophilicity, and structural versatility make it a valuable addition to the palette of carboxylic acid isosteres . The compound's solubility in water and DMF is also significant for its practical use . Infrared spectroscopy studies have shown that 3-methyl-1,2-cyclopentanedione exists in an enol tautomeric form stabilized by an intramolecular hydrogen bond, and it can undergo tautomerization and dimerization mediated by hydrogen bonding .

Scientific Research Applications

Synthesis of Complex Natural Products

1,3-Cyclopentanedione derivatives, such as 2-alkyl-2-(2-furanyl)-1,3-cyclopentanediones, are crucial in synthesizing complex natural products. These compounds play a role in constructing bicyclic structures with cyclopentane rings, essential for natural product synthesis (Ikeuchi et al., 2022).

Exploration of Physical-Chemical Properties

The study of physical-chemical properties of cyclopentane-1,3-diones has revealed their potential as carboxylic acid isosteres. This understanding is significant in drug design, demonstrating their versatility in replacing carboxylic acid functional groups (Ballatore et al., 2011).

Development of Bicyclic Systems

Cyclopentanediones are instrumental in developing fused oxabicyclic systems, achieved through metal-catalyzed intramolecular addition processes. These systems have substantial synthetic appeal due to their structural complexity and potential applications (Gulías et al., 2003).

Nutritional Chemistry and Metal Chelation

In nutritional chemistry, 2-acetyl-1,3-cyclopentanedione has been studied for its ability to chelate chromium(III), an essential nutrient. This property is significant for increasing metal bioavailability in human diets, demonstrating the compound's relevance in food science and technology (Blanco et al., 2003).

Intermolecular Interactions and Tautomerization

The study of 1,2-cyclopentanediones, like 3-methyl-1,2-cyclopentanedione, in different media has provided insights into their tautomeric forms and intermolecular interactions. This research is critical for understanding their behavior in various environments, influencing their potential applications in different fields (Samanta et al., 2011).

Heterocyclic Compound Synthesis

1,3-Cyclopentanedione is used as a building block in synthesizing cyclic and polycyclic compounds, particularly those containing the cyclopentane ring. This application highlights its significance in organic synthesis and the development of various chemical compounds (Fuchs, 2001).

Charge-Density Analysis

Research on compounds like 2-methyl-1,3-cyclopentanedione, exhibiting a resonance-assisted hydrogen bond, has provided valuable insights into charge-density distribution, essential for understanding molecular interactions and properties (Nassour et al., 2014).

Safety And Hazards

Safety measures for handling 1,3-Cyclopentanedione include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition . It is recommended to use personal protective equipment as required and ensure good ventilation at the workplace .

properties

IUPAC Name

cyclopentane-1,3-dione
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InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGSONSNCYTHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90191911
Record name 1,3-Cyclopentanedione
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Molecular Weight

98.10 g/mol
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Physical Description

Beige to light purple powder; [Acros Organics MSDS]
Record name 1,3-Cyclopentanedione
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Product Name

1,3-Cyclopentanedione

CAS RN

3859-41-4
Record name 1,3-Cyclopentanedione
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Record name 1,3-Cyclopentanedione
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Record name 1,3-CYCLOPENTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,750
Citations
ZG Hajos, DR Parrish - The Journal of Organic Chemistry, 1974 - ACS Publications
Michael addition of 2-methylcyclopentane-l, 3-dione to methyl vinyl ketone in water gives 2-methyl-2-(3-oxo-butyl)-l, 3-cyclopentanedione (3), an important intermediate of natural …
Number of citations: 180 pubs.acs.org
A Katrusiak - Acta Crystallographica Section C: Crystal Structure …, 1990 - scripts.iucr.org
Discussion. The analysis shows that the dithiin ring adopts a half-chair conformation. Atoms C5, C6, S1 and $4 define a plane (plane 1; maximum deviation 0.004 A) with C2 and C3 0-…
Number of citations: 25 scripts.iucr.org
J Qian, C Klomsiri, MW Wright, SB King… - Chemical …, 2011 - pubs.rsc.org
Facile, two-step synthesis and kinetic characterization of new chemical probes for selective labeling of sulfenic acid (–SOH) in proteins are presented. The synthesis route relies on the …
Number of citations: 68 pubs.rsc.org
K Ikeuchi, S Haraguchi, R Fujii, H Yamada… - Organic …, 2023 - ACS Publications
We describe the total synthesis of (+)-coriamyrtin, which bears a highly functionalized cis-hydrindane skeleton and is a widely known neurotoxin of the Coriariaceae family. Our synthetic …
Number of citations: 1 pubs.acs.org
WH Bunnelle, LA Meyer - The Journal of Organic Chemistry, 1988 - ACS Publications
Treatment of 2-[(phenylsulfinyl) methyl]-1, 3-cyclopentanedione with pyridine leads to the generation of the title compound (1). Under these conditions, 1 reacts rapidly and efficiently …
Number of citations: 14 pubs.acs.org
J Šraga, P Hrnčiar - Chemical Papers, 1981 - chempap.org
Anions of 1, 3-cyclopentanedione, 1, 3-cyclohexanedione, and 1, 3-cyclohep tanedione were methylated with iodomethane in aprotic solvents. It was found that the highest amount of О-…
Number of citations: 6 chempap.org
A Katrusiak - Acta Crystallographica Section C: Crystal Structure …, 1989 - scripts.iucr.org
(IUCr) Structure of 2-methyl-1,3-cyclopentanedione Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 45 …
Number of citations: 26 scripts.iucr.org
R Ojani, JB Raoof, R Hosseinzadeh… - Monatshefte für Chemie …, 2009 - Springer
Electro-oxidation of catechol in the presence of 2-methyl-1,3-cyclopentanedione as a nucleophile was investigated in water–acetonitrile (90:10 v/v) solution. The results indicate that the …
Number of citations: 11 link.springer.com
A Katrusiak - International Journal of High Pressure Research, 1991 - Taylor & Francis
2-Methyl-1, 3-cyclopentanedione (C 6 H 8 O 2 -enol form) crystals have been studied at high pressures to 3.01(5) GPa by single crystal X-ray diffraction. The pressure dependence of …
Number of citations: 37 www.tandfonline.com
K Ikeuchi, S Haraguchi, R Fujii, H Yamada, T Suzuki… - 2022 - chemrxiv.org
This paper describes the total synthesis of (+)-coriamyrtin, a picrotoxane-type sesquiterpene. The natural product is widely known as a neurotoxin of the Coriariaceae family and bears a …
Number of citations: 1 chemrxiv.org

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